An In-depth Technical Guide to the Chemical Properties of 6-Bromothieno[2,3-d]pyrimidin-4(3H)-one
An In-depth Technical Guide to the Chemical Properties of 6-Bromothieno[2,3-d]pyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound belonging to the thienopyrimidine family. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, allowing for interaction with a variety of biological targets.[1][2] Derivatives of thieno[2,3-d]pyrimidine have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer properties.[3] Notably, this class of compounds has been investigated as potent inhibitors of various kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K), which are critical in cancer cell signaling pathways.[4][5] This guide provides a comprehensive overview of the chemical properties, synthesis, and biological context of 6-Bromothieno[2,3-d]pyrimidin-4(3H)-one.
Chemical and Physical Properties
The fundamental chemical and physical properties of 6-Bromothieno[2,3-d]pyrimidin-4(3H)-one are summarized below. It is important to note that while some data is derived from experimental sources for related compounds, other values are based on computational predictions.
Table 1: General and Physical Properties
| Property | Value | Source |
| IUPAC Name | 6-bromo-3H-thieno[2,3-d]pyrimidin-4-one | [6] |
| Synonyms | 6-BroMothieno[2,3-d]pyriMidin-4(3H)-one, 6-Bromo-1H-thieno[2,3-d]pyrimidin-4-one | [7] |
| CAS Number | 56844-40-7 | [6][8][9] |
| Molecular Formula | C₆H₃BrN₂OS | [7][8] |
| Molecular Weight | 231.07 g/mol | [8] |
| Appearance | Off-white to yellow solid (predicted) | - |
| Melting Point | Not experimentally reported | - |
| Boiling Point | 445.7°C at 760 mmHg (calculated) | [6] |
| Density | 2.18 g/cm³ (calculated) | [6] |
| Solubility | Sparingly soluble in water, soluble in DMSO and DMF (predicted) | - |
| Flash Point | 223.4°C (calculated) | [6] |
Table 2: Predicted Spectroscopic Data
| Spectroscopy | Expected Peaks and Signals |
| ¹H NMR (DMSO-d₆) | δ 12.0-13.0 (br s, 1H, N3-H), δ 8.0-8.5 (s, 1H, H2), δ 7.5-8.0 (s, 1H, H5) |
| ¹³C NMR (DMSO-d₆) | δ 160-170 (C4), δ 150-160 (C7a), δ 140-150 (C2), δ 120-130 (C5), δ 110-120 (C4a), δ 100-110 (C6) |
| IR (KBr, cm⁻¹) | 3200-3000 (N-H stretch), 1700-1650 (C=O stretch, amide), 1620-1580 (C=N and C=C stretches) |
| Mass Spec. (EI) | m/z 230/232 ([M]⁺, bromine isotope pattern) |
Synthesis and Experimental Protocols
The synthesis of 6-Bromothieno[2,3-d]pyrimidin-4(3H)-one can be achieved through a multi-step process, typically starting with the construction of a substituted 2-aminothiophene ring via the Gewald reaction, followed by cyclization to form the pyrimidinone ring.
General Synthetic Pathway
A plausible synthetic route is outlined below. This is a generalized protocol based on established methods for analogous compounds.
Caption: Generalized synthetic pathway for 6-Bromothieno[2,3-d]pyrimidin-4(3H)-one.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-bromothiophene-3-carbonitrile (Gewald Reaction)
This protocol is based on the general principles of the Gewald reaction for the synthesis of 2-aminothiophenes.[10][11]
-
Reagents and Setup:
-
Bromoacetonitrile
-
Elemental sulfur
-
A suitable base such as morpholine or triethylamine
-
Ethanol as the solvent
-
A round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
-
Procedure: a. To a solution of bromoacetonitrile (1 equivalent) in ethanol, add elemental sulfur (1.1 equivalents). b. Add the base (e.g., morpholine, 1.2 equivalents) dropwise to the stirred suspension at room temperature. c. After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. e. The precipitated solid is collected by filtration, washed with cold water, and dried. f. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Synthesis of 6-Bromothieno[2,3-d]pyrimidin-4(3H)-one
This protocol involves the hydrolysis of the nitrile to an amide, followed by cyclization.
-
Reagents and Setup:
-
2-Amino-4-bromothiophene-3-carbonitrile
-
Concentrated sulfuric acid for hydrolysis
-
Urea for cyclization
-
A suitable high-boiling solvent like N,N-dimethylformamide (DMF) or dioxane.
-
-
Procedure: a. Hydrolysis to Amide: Carefully add 2-amino-4-bromothiophene-3-carbonitrile (1 equivalent) to an excess of cold, concentrated sulfuric acid. Stir the mixture at room temperature until the nitrile is completely hydrolyzed to the corresponding carboxamide (monitor by TLC). Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., aqueous ammonia) to precipitate the 2-amino-4-bromothiophene-3-carboxamide. Filter, wash with water, and dry the solid. b. Cyclization: In a round-bottom flask, combine the 2-amino-4-bromothiophene-3-carboxamide (1 equivalent) and urea (1.5 equivalents) in a high-boiling solvent like DMF. Heat the mixture to reflux (typically 150-160°C) for 4-6 hours.[12] c. Monitor the reaction by TLC. After completion, cool the mixture and pour it into water to precipitate the product. d. Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol. e. Purify the crude 6-Bromothieno[2,3-d]pyrimidin-4(3H)-one by recrystallization from a suitable solvent such as acetic acid or a mixture of DMF and water.
Reactivity and Stability
-
Reactivity: The thieno[2,3-d]pyrimidin-4(3H)-one core is relatively stable. The bromine atom at the 6-position is susceptible to nucleophilic aromatic substitution and can be displaced by various nucleophiles, allowing for the synthesis of a wide range of derivatives. This position is also amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce aryl, alkynyl, or amino substituents. The N-H proton of the pyrimidinone ring is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation.
-
Stability: Thienopyrimidine derivatives are generally stable under normal laboratory conditions.[13] They should be stored in a cool, dry place, protected from light and moisture to prevent degradation.
Biological Activity and Signaling Pathways
Thieno[2,3-d]pyrimidine derivatives are recognized as potent inhibitors of several protein kinases that are often dysregulated in cancer. The core structure acts as a scaffold that can be modified to achieve selectivity and potency against specific kinase targets.
Inhibition of EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates downstream signaling cascades like the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways, leading to cell proliferation, survival, and migration.[14][15][16] Mutations in EGFR can lead to its constitutive activation, driving tumor growth. Thieno[2,3-d]pyrimidine derivatives have been developed as EGFR inhibitors, competing with ATP for binding to the kinase domain.[5]
Caption: Inhibition of the EGFR signaling pathway by 6-Bromothieno[2,3-d]pyrimidin-4(3H)-one.
Inhibition of PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[17][18] Aberrant activation of this pathway is a common feature in many cancers. PI3K, when activated by receptor tyrosine kinases (like EGFR), phosphorylates PIP2 to PIP3, which in turn activates Akt. Akt then phosphorylates a range of downstream targets, including mTOR, to promote cell growth and survival.[19] Thieno[2,3-d]pyrimidine derivatives have been shown to inhibit PI3K, thereby blocking this pro-survival pathway.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow for Kinase Inhibition Assay
A common method to assess the inhibitory activity of compounds like 6-Bromothieno[2,3-d]pyrimidin-4(3H)-one against a specific kinase is through an in vitro kinase assay. The following diagram illustrates a typical workflow.
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion
6-Bromothieno[2,3-d]pyrimidin-4(3H)-one is a valuable heterocyclic compound with a chemically versatile scaffold. Its potential as a kinase inhibitor makes it and its derivatives significant leads in the development of targeted cancer therapies. This guide has provided a summary of its known chemical properties, plausible synthetic routes, and its role in inhibiting key cellular signaling pathways. Further experimental validation of its physical properties and biological activity will be crucial for its future applications in drug discovery and development.
References
- 1. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy 6-Bromothieno[2,3-d]pyrimidine | 60703-80-2 [smolecule.com]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chemwhat.com [chemwhat.com]
- 8. angene.in [angene.in]
- 9. keyorganics.net [keyorganics.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Gewald reaction - Wikipedia [en.wikipedia.org]
- 12. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 19. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]
